(Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylthio)acrylamide
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Overview
Description
2,3-DICHLORO-N-(6-METHOXY-3-PYRIDINYL)-3-((4-METHYLBENZYL)SULFANYL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a pyridine ring, a methoxy group, and a benzylsulfanyl group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DICHLORO-N-(6-METHOXY-3-PYRIDINYL)-3-((4-METHYLBENZYL)SULFANYL)ACRYLAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the methoxy group can be introduced via methylation reactions.
Introduction of the benzylsulfanyl group: This can be achieved through nucleophilic substitution reactions where a benzylthiol reacts with a suitable electrophilic intermediate.
Formation of the acrylamide moiety: The final step involves the formation of the acrylamide group through reactions such as amidation or acylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the acrylamide moiety, potentially converting it to an amine.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Pyridinyl)acrylamide: Lacks the methoxy and benzylsulfanyl groups.
2,3-Dichloroacrylamide: Lacks the pyridinyl and benzylsulfanyl groups.
N-(6-Methoxy-3-pyridinyl)acrylamide: Lacks the dichloro and benzylsulfanyl groups.
Uniqueness
2,3-DICHLORO-N-(6-METHOXY-3-PYRIDINYL)-3-((4-METHYLBENZYL)SULFANYL)ACRYLAMIDE is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the dichloro, methoxy, and benzylsulfanyl groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C17H16Cl2N2O2S |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-[(4-methylphenyl)methylsulfanyl]prop-2-enamide |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-11-3-5-12(6-4-11)10-24-16(19)15(18)17(22)21-13-7-8-14(23-2)20-9-13/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
LWUWBWXVYLIXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl |
Origin of Product |
United States |
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